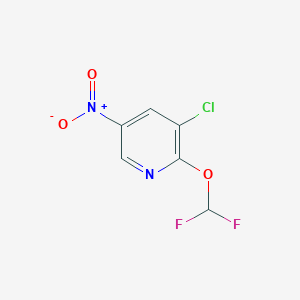
3-Chloro-2-(difluoromethoxy)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chloro, difluoromethoxy, and nitro functional groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and difluoromethyl ethers for difluoromethoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-Chloro-2-(difluoromethoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the difluoromethoxy group can enhance membrane permeability and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of a nitro group.
3-Chloro-2-(difluoromethoxy)-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a nitro group.
Uniqueness
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H3ClF2N2O3 |
|---|---|
Poids moléculaire |
224.55 g/mol |
Nom IUPAC |
3-chloro-2-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-4-1-3(11(12)13)2-10-5(4)14-6(8)9/h1-2,6H |
Clé InChI |
HNKUEWHSYFDINN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)OC(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


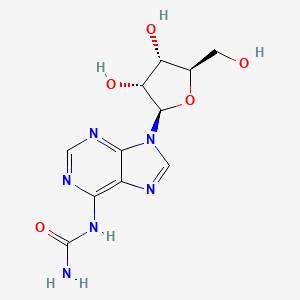
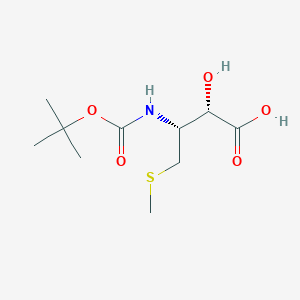





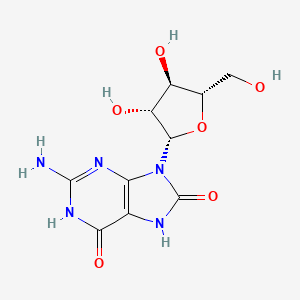



![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
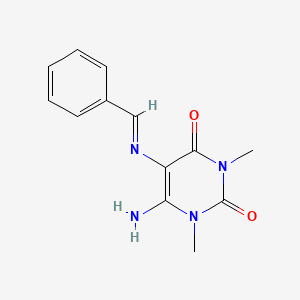
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)
